(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an azidomethyl group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.
Azidomethylation: The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and drug development. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid: Unique due to the presence of both azidomethyl and benzoyl groups.
Pyrrolidine-2-carboxylic acid derivatives: Similar core structure but different substituents.
Azidomethylbenzoyl derivatives: Similar substituents but different core structures.
Uniqueness
This compound is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-1-[2-(azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-16-15-8-9-4-1-2-5-10(9)12(18)17-7-3-6-11(17)13(19)20/h1-2,4-5,11H,3,6-8H2,(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLULKEYNIXGAJW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2CN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2CN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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